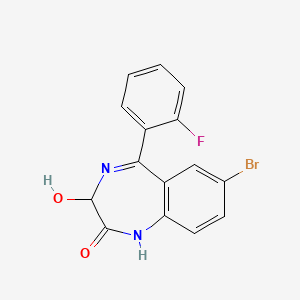

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H10BrFN2O2 |

|---|---|

Molecular Weight |

349.15 g/mol |

IUPAC Name |

7-bromo-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10BrFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) |

InChI Key |

LAAYFWALJDHMAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Document ID: T-GUIDE-BZD831 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action for 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. This compound is the 3-hydroxy metabolite of Flubromazepam, a designer benzodiazepine, and is also known as 3-hydroxyflubromazepam.[1][2][3] While specific empirical data on this metabolite is limited, its mechanism can be reliably inferred from the well-established pharmacology of the benzodiazepine class. This guide details its interaction with the GABA-A receptor, the resultant signaling cascade, and the standard experimental protocols used to characterize such compounds.

Introduction and Compound Identification

This compound (CAS: 62659-65-8) is a major phase-I metabolite of the synthetic benzodiazepine Flubromazepam.[1][4] As a member of the 1,4-benzodiazepine class, its primary pharmacological activity is mediated through the central nervous system's most prominent inhibitory neurotransmitter system, the γ-aminobutyric acid (GABA) system.[5][6] It is presumed to act as a positive allosteric modulator (PAM) of the GABA-A receptor, the hallmark mechanism of all benzodiazepines.[7][8] The presence of the 3-hydroxy group suggests it is likely an active metabolite that is subsequently conjugated for elimination, a common metabolic fate for many benzodiazepines which can influence pharmacokinetic profiles.[1][6]

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The therapeutic and psychoactive effects of benzodiazepines are a direct result of their ability to enhance the effect of GABA at the GABA-A receptor.[9] These receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[10][11]

The key aspects of the mechanism are as follows:

-

Binding Site: Unlike the endogenous agonist GABA, which binds at the interface between the α and β subunits, benzodiazepines bind to a distinct, allosteric site located at the interface of the α and γ subunits of the pentameric GABA-A receptor complex.[10][12] For a GABA-A receptor to be sensitive to classic benzodiazepines, it must contain an α (isoforms 1, 2, 3, or 5) and a γ subunit.[10][13]

-

Conformational Change: The binding of 3-hydroxyflubromazepam to this allosteric site induces a conformational change in the receptor complex. This change increases the affinity of GABA for its own binding sites.[8][10]

-

Enhanced GABAergic Transmission: By increasing GABA's binding affinity, the benzodiazepine potentiates the neurotransmitter's natural effect. This results in an increased frequency of the chloride channel opening when GABA is present.[8][9] It is crucial to note that benzodiazepines do not open the channel in the absence of GABA; they are modulators, not direct agonists.[8]

-

Neuronal Inhibition: The enhanced frequency of Cl⁻ influx leads to a more pronounced and sustained hyperpolarization of the postsynaptic neuron, strengthening the inhibitory signal and producing the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects associated with this drug class.[7]

Signaling Pathway Diagram

References

- 1. cdn.who.int [cdn.who.int]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bccsu.ca [bccsu.ca]

- 5. The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

In Vitro Activity of Novel Benzodiazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of novel benzodiazepine derivatives, with a focus on their interaction with γ-aminobutyric acid type A (GABA-A) receptors. The document summarizes quantitative data, details key experimental protocols, and visualizes essential workflows and mechanisms to support research and development in this critical area of neuropharmacology.

Core Concepts in Benzodiazepine Activity

Benzodiazepines exert their therapeutic effects—including anxiolytic, sedative, hypnotic, and anticonvulsant actions—by acting as positive allosteric modulators of the GABA-A receptor.[1][2] This receptor is a pentameric ligand-gated ion channel that, upon binding with the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1][3] This binding enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[1]

The diverse pharmacological effects of benzodiazepines are mediated by different subtypes of the GABA-A receptor, which are characterized by the specific α subunit they contain (α1-6).[4][5] For instance, α1-containing receptors are primarily associated with sedative effects, whereas α2-containing receptors are linked to anxiolytic actions.[4][5] Consequently, the development of novel benzodiazepine derivatives with selectivity for specific GABA-A receptor subtypes is a key strategy to design drugs with improved therapeutic profiles and fewer side effects.[6]

Quantitative Analysis of Novel Benzodiazepine Derivatives

The in vitro activity of novel benzodiazepine derivatives is primarily quantified by their binding affinity (Ki) and functional potency (EC50 or IC50) at various GABA-A receptor subtypes. The following tables summarize data from recent studies on novel compounds.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Compound 4c (a 1,2,4-triazolo[1,5-a]pyrimidinone derivative) | Central Benzodiazepine Receptor | 0.42 | [7] |

| Imidazobenzodiazepine 1-S | α1β3γ2 | 15.3 ± 1.3 | [8] |

| α2β3γ2 | 6.8 ± 0.6 | [8] | |

| α3β3γ2 | 15.1 ± 1.1 | [8] | |

| α5β3γ2 | 3.5 ± 0.3 | [8] | |

| Imidazobenzodiazepine 1-R | α1β3γ2 | 26.2 ± 2.1 | [8] |

| α2β3γ2 | 11.4 ± 1.0 | [8] | |

| α3β3γ2 | 24.3 ± 1.9 | [8] | |

| α5β3γ2 | 5.1 ± 0.4 | [8] | |

| Triazolam-like 2-S | α1β3γ2 | 12.1 ± 1.1 | [8] |

| α2β3γ2 | 4.9 ± 0.4 | [8] | |

| α3β3γ2 | 14.8 ± 1.2 | [8] | |

| α5β3γ2 | 5.6 ± 0.5 | [8] | |

| Diazepam-like 3-S | α1β3γ2 | 8.7 ± 0.7 | [8] |

| α2β3γ2 | 6.3 ± 0.5 | [8] | |

| α3β3γ2 | 9.1 ± 0.8 | [8] | |

| α5β3γ2 | 7.2 ± 0.6 | [8] |

Table 1: Binding Affinities (Ki) of Novel Benzodiazepine Derivatives at Different GABA-A Receptor Subtypes.

| Compound | Assay | IC50 (nM) | Reference |

| Compound 4c (a 1,2,4-triazolo[1,5-a]pyrimidinone derivative) | Radioligand Receptor Binding Assay | 0.68 | [7] |

| 3-hydroxyoxindole 15b | [3H]flunitrazepam binding inhibition | 4900 ± 1500 | [9] |

| 3-hydroxyoxindole 15 | [3H]flunitrazepam binding inhibition | 3800 ± 800 | [9] |

Table 2: Functional Potency (IC50) of Novel Benzodiazepine Derivatives.

Experimental Protocols

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a novel compound to a receptor.[3]

1. Membrane Preparation:

-

Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3][10]

-

The homogenate is centrifuged to pellet the membranes.[10][11]

-

The pellet is washed multiple times to remove endogenous GABA and other interfering substances.[11]

-

The final membrane pellet is resuspended in the binding buffer, and the protein concentration is determined.[3][11]

2. Binding Reaction:

-

The membrane preparation is incubated in a 96-well plate with a radiolabeled ligand (e.g., [³H]Flumazenil) and varying concentrations of the novel test compound.[3][10]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 35 minutes) to reach equilibrium.[10]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam.[3][10]

3. Filtration and Quantification:

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[3]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[3]

-

The radioactivity on the filters is measured using a liquid scintillation counter.[3][10]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.[3]

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional effects of a compound on ion channel activity.[12][13]

1. Oocyte Preparation and Receptor Expression:

-

Oocytes are harvested from adult female Xenopus laevis frogs.[1]

-

cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2) are injected into the oocytes.

-

The oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.[12]

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[12][13]

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).[14]

3. Drug Application and Data Acquisition:

-

GABA is applied to the oocyte to elicit a baseline current response.

-

The novel benzodiazepine derivative is then co-applied with GABA to determine its modulatory effect on the GABA-induced current.

-

The changes in membrane current are recorded and analyzed to determine the compound's potency (EC50) and efficacy.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of novel benzodiazepines at the GABA-A receptor.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

References

- 1. Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. ‘New/Designer Benzodiazepines’: An Analysis of the Literature and Psychonauts’ Trip Reports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Subtype Selective GABAA Modulators | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Novel agonists of benzodiazepine receptors: design, synthesis, binding assay and pharmacological evaluation of 1,2,4-triazolo[1,5-a]pyrimidinone and 3-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Technical Guide: Solubility of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the solubility of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, a known metabolite of the designer benzodiazepine Flubromazepam.[1][2][3] Due to the limited availability of direct quantitative solubility data for this specific metabolite, this document presents solubility information for the parent compound, Flubromazepam (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), in various organic solvents. This information serves as a critical reference point for researchers working with these compounds. Additionally, this guide outlines a general experimental protocol for determining solubility and illustrates the metabolic relationship between Flubromazepam and its 3-hydroxy metabolite.

Introduction

This compound is the 3-hydroxy metabolite of Flubromazepam.[1] Understanding the solubility of this metabolite is crucial for a variety of research and development activities, including the preparation of stock solutions for in vitro and in vivo studies, the development of analytical methods for its detection and quantification, and the formulation of potential pharmaceutical products. The solubility of a compound in organic solvents is a fundamental physicochemical property that influences its behavior in biological systems and its suitability for various experimental applications.

Solubility of the Parent Compound: Flubromazepam

The following table summarizes the reported solubility of Flubromazepam in several common organic solvents.

| Organic Solvent | Solubility (approximate) |

| Ethanol | ~10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |

| Dimethyl Formamide (DMF) | ~25 mg/mL |

| Methanol | 1 mg/mL |

This data is for the parent compound Flubromazepam and is sourced from a World Health Organization critical review report and a Cayman Chemical product information sheet.[4][5]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, DMSO, DMF, methanol, acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Metabolic Pathway

The relationship between Flubromazepam and its 3-hydroxy metabolite is a critical aspect for researchers studying the pharmacokinetics and metabolism of this class of compounds. The following diagram illustrates this metabolic conversion.

Caption: Metabolic conversion of Flubromazepam to its 3-hydroxy metabolite.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be formally published, the provided data for its parent compound, Flubromazepam, offers a crucial starting point for experimental design. The outlined general protocol for solubility determination provides a robust framework for researchers to ascertain the precise solubility of this metabolite in various solvent systems. Understanding these physicochemical properties is essential for advancing research in the fields of analytical chemistry, pharmacology, and toxicology.

References

The Synthetic Landscape of Designer Benzodiazepines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer benzodiazepines represent a constantly evolving class of novel psychoactive substances (NPS) that pose significant challenges to public health and forensic analysis. These compounds are structurally derived from classical benzodiazepines, often through clandestine synthesis, to mimic or enhance the pharmacological effects of their parent drugs while circumventing existing drug control laws. This technical guide provides a comprehensive literature review of the core synthetic strategies employed in the production of designer benzodiazepines, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of key processes. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the study of these compounds for purposes of detection, metabolism studies, and the development of potential therapeutic countermeasures.

Core Synthetic Strategies

The synthesis of designer benzodiazepines generally leverages well-established methodologies for the construction of the core 1,4-benzodiazepine, thienodiazepine, or triazolobenzodiazepine ring systems. Clandestine synthesis often adapts and modifies published pharmaceutical synthesis routes. The primary strategies involve the condensation of a substituted 2-aminobenzophenone or a related heterocyclic analogue with an amino acid or its derivative, followed by cyclization and further functionalization.

1,4-Benzodiazepine Synthesis

The classical approach to 1,4-benzodiazepines, which serves as a foundation for many designer variants, is the Sternbach method. This typically involves the reaction of a 2-aminobenzophenone with an α-amino acid ester hydrochloride in a suitable solvent like pyridine. More recent modifications utilize various catalysts and reaction conditions to improve yields and simplify the process.

Triazolobenzodiazepine Synthesis

A significant number of potent designer benzodiazepines, such as clonazolam and flubromazolam, belong to the triazolobenzodiazepine class. The synthesis of this scaffold often begins with a 1,4-benzodiazepine-2-thione, which is then reacted with a hydrazine derivative to form a hydrazino-diazepine intermediate. Subsequent cyclization with an orthoester or a carboxylic acid derivative yields the fused triazole ring. One-pot synthesis methods have also been developed to streamline this process.[1][2]

Thienotriazolodiazepine Synthesis

Thienotriazolodiazepines, such as etizolam, are characterized by the fusion of a thiophene ring instead of a benzene ring to the diazepine core. The synthesis of these compounds follows a similar logic to triazolobenzodiazepines, starting from a thieno[3,2-e][3][4]diazepin-2-one precursor.[5]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key designer benzodiazepine scaffolds and specific examples.

General Procedure for the Synthesis of Triazolo- and Tetrazolo-fused 1,4-Benzodiazepines[1]

This one-pot, two-step procedure utilizes an Ugi–azide reaction followed by an intramolecular click reaction.

Step 1: Ugi–Azide Reaction A solution of 2-azidobenzaldehyde (0.2 mmol, 1 equiv) and propargylamine (0.2 mmol, 1 equiv) in methanol (2 mL) is heated at 40 °C for 40 minutes in a metal bath. Following this, an isocyanide (0.2 mmol, 1 equiv) and trimethylsilyl azide (TMSN₃, 0.2 mmol, 1 equiv) are added, and the mixture is stirred at 40 °C for 12 hours.

Step 2: Intramolecular Cyclization The methanol is removed by evaporation, and the residue is redissolved in acetonitrile (2 mL). The solution is then heated at 130 °C for 2 hours in a sealed vial. After completion of the reaction (monitored by TLC), the solvent is removed in vacuo, and the product is purified by column chromatography.

Synthesis of Clonazolam (Microscale)[6]

This procedure describes a microscale synthesis suitable for the rapid generation of a reference standard.

The synthesis starts from 2-amino-2'-chloro-5-nitrobenzophenone. The final step of forming the 1,2,4-triazole ring can be performed within a gas chromatography-mass spectrometry (GC-MS) injector, demonstrating a rapid method for qualitative identification. For preparative scale, the cyclization of the corresponding hydrazone is typically achieved by heating in a suitable solvent with a catalyst.

Improved Synthesis of Etizolam[7]

This improved synthetic route offers advantages in terms of a shorter pathway, milder reaction conditions, and higher overall yield.

The synthesis starts from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This starting material undergoes acetylation followed by cyclization in ethanol with urotropine to yield a key intermediate. The target product, etizolam, is then obtained from this intermediate via sulfuration and a final cyclization step. The total yield for the four-step process is reported to be 56.4%.[6]

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis and characterization of selected designer benzodiazepines.

| Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Purity | Analytical Method(s) | Reference |

| Triazolobenzodiazepine Analogues | 2-Azidobenzaldehyde, Propargylamine, Isocyanide, TMSN₃ | One-pot, Ugi–azide/click reaction | 36-92 | Not specified | NMR, MS | [1] |

| Etizolam | 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene | Acetylation, Cyclization (urotropine), Sulfuration, Cyclization | 56.4 (overall) | Not specified | Not specified | [6] |

| Flubromazepam Isomers | Substituted 2-aminobenzophenones | Multi-step synthesis | Not specified | Purified reference materials | NMR, MS | [7] |

| Clonazolam | 2-Amino-2'-chloro-5-nitrobenzophenone | Microscale and preparative synthesis | Not specified | Quantified at 0.52 mg/tablet | GC-MS, LC-MS | [8] |

Table 1: Synthetic Yields of Selected Designer Benzodiazepines.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key NMR Signals (¹H NMR, ppm) | Key Mass Fragments (m/z) | Reference |

| Etizolam | C₁₇H₁₅ClN₄S | 342.85 | 147-148 | 1.3 (t, CH₃CH₂), 2.6 (s, CH₃), 3.1 (q, CH₂CH₃), 4.2 & 5.2 (d, CH₂), 7.2-7.8 (m, Ar-H) | 342, 313, 285, 241 | [9] |

| Clonazolam | C₁₇H₁₂ClN₅O₂ | 353.77 | Not reported | Not reported in detail | 353, 336, 308, 281 | [8][10] |

| Flubromazolam | C₁₇H₁₂BrFN₄ | 371.21 | Not reported | Not reported in detail | 371, 342, 291 | [1] |

Table 2: Physicochemical and Spectroscopic Data of Selected Designer Benzodiazepines.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Designer benzodiazepines, like their classical counterparts, exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] These compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site.[3] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in the characteristic sedative, anxiolytic, and anticonvulsant effects.

Caption: Allosteric modulation of the GABA-A receptor by a designer benzodiazepine.

General Synthetic Workflow

The synthesis of a designer benzodiazepine typically follows a multi-step process, starting from commercially available precursors. The workflow involves reaction, workup, purification, and characterization stages.

Caption: A generalized workflow for the synthesis and purification of a designer benzodiazepine.

Analytical Workflow for Identification

The identification and characterization of a synthesized designer benzodiazepine require a combination of analytical techniques to confirm its structure and purity.

Caption: A typical analytical workflow for the characterization of a synthesized designer benzodiazepine.

Conclusion

The synthesis of designer benzodiazepines is a dynamic field driven by the continuous effort to create novel psychoactive substances. The synthetic routes are often adaptations of established pharmaceutical chemistry, highlighting the need for a thorough understanding of these methods for forensic and research purposes. This guide provides a foundational overview of the key synthetic strategies, detailed experimental protocols for representative compounds, and a summary of available quantitative data. The provided diagrams of the GABA-A receptor signaling pathway and typical experimental workflows offer a visual aid for understanding the mechanism of action and the processes involved in the synthesis and analysis of these compounds. It is imperative that the scientific community continues to monitor and characterize these emerging substances to mitigate the associated public health risks.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.who.int [cdn.who.int]

- 3. Testing Strategies and the Emergence of Designer Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Benzodiazepine Novel Psychoactive Substances (Chapter 4) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]

- 6. Flubromazolam-Derived Designer Benzodiazepines: Toxicokinetics and Analytical Toxicology of Clobromazolam and Bromazolam. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the four designer benzodiazepines clonazolam, deschloroetizolam, flubromazolam, and meclonazepam, and identification of their in vitro metabolites | Semantic Scholar [semanticscholar.org]

- 9. swgdrug.org [swgdrug.org]

- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Benzodiazepine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and other neurological disorders. Their mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established. In the continuous quest for compounds with improved pharmacological profiles—enhanced potency, selectivity, and favorable pharmacokinetics—the strategic incorporation of fluorine into the benzodiazepine scaffold has emerged as a compelling avenue of research. This technical guide provides a comprehensive overview of the biological activity of fluorinated benzodiazepine analogues, with a focus on their synthesis, receptor binding affinity, in vivo effects, and the experimental methodologies used for their evaluation.

The Impact of Fluorination on Benzodiazepine Activity

The introduction of fluorine, a highly electronegative and relatively small atom, can profoundly influence the physicochemical properties of a molecule. In the context of benzodiazepines, fluorination has been shown to modulate several key parameters:

-

Increased Potency: Fluorine substitution, particularly on the pendant phenyl ring, can significantly enhance the binding affinity of the ligand for the GABA-A receptor. This is often attributed to favorable electronic interactions and increased lipophilicity, which can facilitate passage across the blood-brain barrier.

-

Altered Metabolism: The presence of a carbon-fluorine bond can block sites of oxidative metabolism, leading to altered pharmacokinetic profiles, such as increased half-life and bioavailability.[1][2]

-

Modified Receptor Subtype Selectivity: While not always the primary outcome, fluorination can subtly influence the binding affinity for different GABA-A receptor subtypes, potentially leading to a more targeted pharmacological effect.

Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data for key fluorinated benzodiazepine analogues, providing a comparative perspective on their in vitro receptor binding affinities and in vivo pharmacological effects.

Table 1: In Vitro GABA-A Receptor Binding Affinities (Ki) of Selected Benzodiazepines

| Compound | Fluorination Position | Receptor Subtype | Ki (nM) | Reference |

| Diazepam | None | α1β3γ2 | 16.1 | [3] |

| Flualprazolam | 2'-fluoro on phenyl ring | Predicted (GABA-A) | High Affinity (log 1/c = 10.13) | [4] |

| Indiplon | N-methyl | α1 (rat cerebellum) | 3.1 | [5] |

| N-(2-fluoro-ethyl)-Indiplon | N-(2-fluoro-ethyl) | α1 (rat cerebellum) | 5.4 | [5] |

| N-(3-fluoro-propyl)-Indiplon | N-(3-fluoro-propyl) | α1 (rat cerebellum) | 2.4 | [5] |

| Doxefazepam | 5-(o-fluorophenyl) | Not specified | Not specified | [6] |

Table 2: In Vivo Potency (ED50) of Selected Benzodiazepines in Rodent Models

| Compound | Animal Model | Effect | ED50 (mg/kg) | Reference |

| Diazepam | Rabbit | Increased amplitude of red nucleus electrical activity | 0.28 (IV) | [7] |

| Flunitrazepam | Rabbit | Increased amplitude of red nucleus electrical activity | 0.14 (IV) | [7] |

| Clonazepam | Rabbit | Increased amplitude of red nucleus electrical activity | 0.12 (IV) | [7] |

| Ethyl Loflazepate (CM6912) | Mouse | Augmentation of thiopental-induced anesthesia | Not specified | [8] |

Table 3: Comparative Pharmacokinetic Parameters of Alprazolam and Flualprazolam in Rats

| Compound | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) | Reference |

| Alprazolam | ~1 hour | Lower | Lower | [9] |

| Flualprazolam | Nearly double that of alprazolam | ~Two-fold increase vs. alprazolam | ~Two-fold increase vs. alprazolam | [9] |

Experimental Protocols

A thorough understanding of the methodologies employed to characterize these compounds is crucial for the interpretation of data and the design of future studies.

Synthesis of Fluorinated Benzodiazepine Analogues

The synthesis of fluorinated benzodiazepines often follows established routes for their non-fluorinated counterparts, with the introduction of fluorinated starting materials. For example, the synthesis of flubromazepam positional isomers has been described in detail.[10] A general synthetic approach for a triazolobenzodiazepine like flualprazolam involves the following key steps:

-

Formation of the Benzodiazepine Core: Reaction of a 2-amino-5-chlorobenzophenone with an amino acid ester to form the seven-membered diazepine ring.

-

Thionation: Conversion of the amide carbonyl to a thioamide.

-

Triazole Ring Formation: Cyclization with a hydrazine derivative to form the fused triazole ring.

A detailed, step-by-step synthesis protocol for 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[3][11][12]triazolo[4,3-a][11][12]benzodiazepine (a positional isomer of flualprazolam) has been patented.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Radioligand (e.g., [3H]flunitrazepam, [3H]Ro15-1788)

-

Cell membranes expressing GABA-A receptors (from rodent brain tissue or cell lines)

-

Test compound (fluorinated benzodiazepine analogue)

-

Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam)

-

Incubation buffer (e.g., Tris-HCl)

-

Filtration apparatus and glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (high concentration of a known benzodiazepine).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Behavioral Assays

Animal models are essential for evaluating the pharmacological effects of fluorinated benzodiazepines, such as their anxiolytic and sedative properties.

Objective: To assess the anxiolytic-like effects of a compound.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[2][11]

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).[11]

-

Testing: Place the animal in the center of the maze, facing an open arm.[11]

-

Data Collection: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera and tracking software. Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.[2][11]

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.[11]

Objective: To assess motor coordination and sedative effects.

Apparatus: A rotating rod on which the animal must maintain its balance.

Procedure:

-

Training (optional but recommended): Train the animals on the rotarod at a constant speed for a few trials before the test day to establish a baseline performance.

-

Acclimatization: Acclimate the animals to the testing room.

-

Drug Administration: Administer the test compound or vehicle control.

-

Testing: Place the animal on the rotating rod, which can be set to a constant speed or an accelerating speed.[13][14]

-

Data Collection: Record the latency to fall from the rod.[13][14]

-

Data Analysis: A decrease in the latency to fall is indicative of impaired motor coordination and/or sedation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

References

- 1. medcentral.com [medcentral.com]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological evaluations of the benzodiazepine doxefazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative efficacies of benzodiazepine receptor agonists in affecting red nucleus electrical activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Flubromazepam Positional Isomers for Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Elevated plus maze protocol [protocols.io]

- 13. mmpc.org [mmpc.org]

- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

Methodological & Application

LC-MS/MS method for detection of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

An LC-MS/MS method for the sensitive and selective detection of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, also known as 3-hydroxyflubromazepam, has been developed. This compound is a significant metabolite of the designer benzodiazepine, flubromazepam.[1][2][3] The following application note provides a detailed protocol for the quantification of this analyte in biological matrices, tailored for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

This compound is the primary Phase I metabolite of flubromazepam, a potent synthetic benzodiazepine with a long elimination half-life.[2][4] Accurate detection and quantification of this metabolite are crucial for pharmacokinetic studies, clinical and forensic investigations, and monitoring of drug metabolism. This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides the high sensitivity and specificity required for analyzing complex biological samples.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method, based on typical performance for similar benzodiazepine assays.[6][7][8]

Table 1: Mass Spectrometry Parameters and Retention Time

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) | Expected Retention Time (min) |

| 3-hydroxyflubromazepam | 349.0 | 331.0 | 273.1 | 25 | ~3.5 |

| Flubromazepam (Parent) | 333.0 | 226.0 | 206.0 | 43 | ~4.2 |

| Diazepam-d5 (Internal Standard) | 290.2 | 198.1 | 154.1 | 30 | ~4.0 |

Note: Collision energies and retention times are approximate and require optimization on the specific LC-MS/MS system.

Table 2: Method Performance Characteristics

| Parameter | Urine | Serum/Plasma |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Linearity Range | 1.0 - 500 ng/mL | 1.0 - 500 ng/mL |

| Correlation Coefficient (r²) | >0.995 | >0.995 |

| Intra-day Precision (%CV) | <10% | <10% |

| Inter-day Precision (%CV) | <15% | <15% |

| Recovery | >85% | >90% |

Experimental Protocols

Sample Preparation

a) Urine Sample Preparation (with Hydrolysis)

This protocol is designed to measure total 3-hydroxyflubromazepam, including its glucuronidated form.

-

Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., Diazepam-d5, 250 ng/mL).

-

Add 200 µL of ammonium acetate buffer (0.5 M, pH 5.0).

-

Add 10 µL of β-glucuronidase enzyme (from E. coli).

-

Vortex briefly and incubate the mixture at 50°C for 1 hour to ensure complete hydrolysis.

-

Quench the reaction by adding 200 µL of 4% phosphoric acid (H₃PO₄).

-

Proceed to Solid Phase Extraction (SPE).

b) Serum/Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., Diazepam-d5, 250 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.[7]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B).

-

Vortex and transfer to an autosampler vial for injection.

c) Solid Phase Extraction (SPE) for Urine Samples

This protocol utilizes a mixed-mode cation exchange (MCX) SPE plate.[6]

-

Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of deionized water.

-

Load the pre-treated urine sample from step 7 of the urine preparation protocol onto the SPE plate.

-

Wash the wells with 1 mL of 0.1 M HCl, followed by 1 mL of 20% methanol in water.

-

Dry the plate under high vacuum for 5 minutes.

-

Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B).

-

Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Analysis

-

LC System: Standard HPLC or UHPLC system.

-

Column: A reversed-phase column such as a C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 10% B

-

8.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: +5000 V.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Caption: Sample preparation workflows for urine and serum/plasma matrices.

Caption: Logical workflow of the LC-MS/MS system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.who.int [cdn.who.int]

- 3. caymanchem.com [caymanchem.com]

- 4. bccsu.ca [bccsu.ca]

- 5. sciex.com [sciex.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Notes and Protocols for In Vivo Studies of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one in Rodent Models

Disclaimer: There is currently a significant lack of published in vivo research specifically detailing the dosage and administration of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one in animal models. This compound is a known metabolite of Flubromazepam.[1][2][3] The following application notes and protocols are based on data from structurally similar benzodiazepines and are intended to serve as a starting point for researchers. It is imperative to conduct thorough dose-finding studies and adhere to all institutional and national guidelines for animal welfare.

Introduction

This compound is a compound belonging to the benzodiazepine class. Like other benzodiazepines, it is presumed to exert its effects by modulating GABA-A receptors in the central nervous system, leading to potential sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties.[4][5] Due to the absence of specific in vivo data, researchers must extrapolate potential starting dosages and experimental designs from studies on analogous compounds. This document provides a framework for such an approach, emphasizing caution and the need for rigorous preliminary studies.

The structure-activity relationship of benzodiazepines suggests that electron-withdrawing groups like bromo and fluoro at specific positions can influence the anxiolytic activity.[6]

Mechanism of Action

Benzodiazepines, including presumably this compound, act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) type A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuron and reduced neuronal excitability, which underlies the therapeutic effects of this drug class.[5]

Data Presentation

Table 1: Extrapolated Dosage of Structurally Similar Benzodiazepines in Rodent Models

| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |

| Phenazepam | Mice (C57BL/6 and BALB/c) | 0.075 mg/kg | Not Specified | Altered open-field behavior | [4] |

| Phenazepam | Rats | 1 mg/kg | Intraperitoneal (i.p.) | Changes in orienting and research activities | [4] |

| Diazepam | Rats | 0.75 - 3 mg/kg (repeated doses) | Intraperitoneal (i.p.) | Dose-dependent increase in plasma and brain concentrations | [7] |

| Lorazepam | Rats | 0.1 - 10 mg/kg | Oral | GABA-A receptor occupancy | [8] |

| KB-509 | Mice | 8 - 32 mg/kg | Oral (p.o.) | Increased locomotor activity (lower doses), anticonvulsant, anti-aggressive | [9] |

Note: This data should be used to inform the design of initial dose-ranging studies. It is critical to start with low doses and carefully observe the animals for any adverse effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo study of this compound, based on common practices for benzodiazepine research in animal models.

General Experimental Workflow

Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)

This test is a widely used model for assessing anxiety-like behavior in rodents.[6][10]

Animals: Adult male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the predetermined dose of the test compound or vehicle solution to the animals (e.g., via intraperitoneal injection or oral gavage). Initial dose-finding studies are critical.

-

Observation Period: After a suitable absorption period (e.g., 20-30 minutes), place the animal in the center of the elevated plus-maze, facing one of the open arms.

-

Data Recording: Record the animal's activity for a set duration (e.g., 5 minutes) using video tracking software.

-

Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

Assessment of Sedative and Locomotor Activity: Open-Field Test (OFT)

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.[4]

Animals: As described for the EPM.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the predetermined dose of the test compound or vehicle solution.

-

Observation Period: After the absorption period, place the animal in the center of the open-field arena.

-

Data Recording: Record the animal's activity for a set duration (e.g., 5-10 minutes) using video tracking software.

-

Data Analysis: Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in locomotor activity can indicate sedative effects, while an increase in time spent in the center can suggest anxiolytic effects.

Assessment of Motor Coordination and Sedation: Rotarod Test

This test is used to evaluate motor coordination and the sedative effects of a compound.[11]

Animals: As described for the EPM.

Procedure:

-

Training: Train the animals on the rotarod at a constant or accelerating speed for a few days prior to the experiment until they can stay on for a predetermined amount of time.

-

Drug Administration: Administer the test compound or vehicle.

-

Testing: At various time points after drug administration, place the animals on the rotating rod and measure the latency to fall.

-

Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination or sedation.

Assessment of Hypnotic Effects: Loss of Righting Reflex

This test is used to evaluate the hypnotic (sleep-inducing) properties of a compound.[10]

Animals: As described for the EPM.

Procedure:

-

Drug Administration: Administer a hypnotic dose of the test compound.

-

Assessment: Place the animal on its back and observe if it can right itself within a certain time frame (e.g., 30 seconds). The inability to right itself is considered a loss of the righting reflex.

-

Measurement: Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic studies are essential.

Procedure:

-

Drug Administration: Administer the compound via different routes (e.g., intravenous, oral, intraperitoneal).[12]

-

Sample Collection: Collect blood samples at various time points after administration. Brain tissue can also be collected in terminal studies to assess brain penetration.[7]

-

Analysis: Analyze the concentration of the compound and its potential metabolites in plasma and brain tissue using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[12]

Toxicity Studies

Acute toxicity studies are necessary to determine the safety profile of the compound.

Procedure:

-

Dose Escalation: Administer escalating doses of the compound to different groups of animals.

-

Observation: Closely monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, and mortality.

-

LD50 Determination: Determine the median lethal dose (LD50) of the compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound in rodent models. The experimental designs are based on well-validated behavioral paradigms for assessing the anxiolytic, sedative, and hypnotic properties of benzodiazepines. Due to the limited availability of specific data for this compound, it is imperative to conduct preliminary dose-finding and pharmacokinetic studies. The potential for metabolism and the activity of any resulting metabolites should be a key consideration in the interpretation of the results.[5][13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Appalachia Community Cancer Network ACCN [accnweb.com]

- 3. This compound | Drug Metabolite Control | MCE [medchemexpress.cn]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of lorazepam [7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one] occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil (8-fluoro 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester) binding and [11C]flumazenil micro-positron emission tomography [pubmed.ncbi.nlm.nih.gov]

- 9. [Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Metabolites of bromazepam, a benzodiazepine, in the human, dog, rat, and mouse. | Semantic Scholar [semanticscholar.org]

- 14. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

cell-based assays for measuring GABA-A receptor modulation by 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Compound of Interest: 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] These ligand-gated chloride ion channels are crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Dysfunction of the GABA-A receptor is implicated in numerous neurological and psychiatric disorders, making it a prominent target for therapeutic intervention.

Benzodiazepines (BZDs) are a well-known class of drugs that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[2][3] They bind to a site on the receptor distinct from the GABA binding site, and rather than directly activating the channel, they enhance the receptor's response to GABA.[3][4] This potentiation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a greater inhibitory effect.[2]

The compound this compound, a metabolite of Flubromazepam, is a benzodiazepine derivative. This application note provides detailed protocols for characterizing its modulatory effects on the GABA-A receptor using two complementary cell-based assays: a high-throughput fluorescence-based membrane potential assay and a gold-standard automated patch-clamp electrophysiology assay. These methods allow for the precise determination of the compound's potency and efficacy as a GABA-A receptor PAM.

Signaling Pathway and Assay Logic

The fundamental principle of these assays is to measure the chloride ion flux through the GABA-A receptor channel. Benzodiazepines enhance the channel's opening in the presence of GABA, leading to a stronger and more prolonged influx of chloride ions.

Caption: GABA-A receptor activation and positive allosteric modulation.

Materials and Methods

-

Cell Line: HEK293 cell line stably expressing the human GABA-A receptor α1, β2, and γ2 subunits (HEK293-hGABA-A α1β2γ2).[5]

-

Test Compound: this compound.

-

Control Compounds:

-

Assay Kits and Reagents:

-

FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).[6][8]

-

Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

-

Assay Buffer: Locke's Buffer (154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1 mM MgCl2, 8.6 mM HEPES, 5.6 mM Glucose, pH 7.4).[9]

-

Automated Patch-Clamp Solutions: Extracellular and intracellular solutions specific to the instrument (e.g., QPatch).[10]

-

Experimental Workflow

The overall workflow involves parallel paths for initial high-throughput screening to determine potency and subsequent low-throughput, high-content validation to confirm the mechanism of action.

Caption: Experimental workflow for compound characterization.

Protocol 1: FLIPR Membrane Potential Assay

This assay provides a high-throughput method to quantify the potentiation of GABA-induced changes in cell membrane potential.[6][11]

1. Cell Plating:

-

Seed HEK293-hGABA-A cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 50,000-60,000 cells/well.[11]

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

2. Compound Plate Preparation:

-

Prepare serial dilutions of the test compound, Diazepam, and Picrotoxin in Assay Buffer.

-

Prepare a solution of GABA at a concentration that elicits a sub-maximal response (EC10-EC20), which must be predetermined.

3. Dye Loading:

-

Reconstitute the FLIPR Membrane Potential Assay dye in Assay Buffer according to the manufacturer's instructions.[8]

-

Remove the cell culture medium from the cell plate and add an equal volume of the dye solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C or room temperature, as recommended by the manufacturer.[8]

4. FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to first add the test compound/controls to the cell plate and read fluorescence for 2-5 minutes to establish a baseline and test for direct agonist activity.

-

Next, configure the instrument to add the EC10-EC20 GABA solution to all wells.

-

Continue recording the fluorescence signal for an additional 3-5 minutes to measure the potentiated response.

5. Data Analysis:

-

The change in fluorescence is proportional to the change in membrane potential.

-

Calculate the percentage of potentiation relative to the response of GABA alone.

-

Plot the percent potentiation against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Automated Patch-Clamp Electrophysiology

This assay directly measures the ion current through the GABA-A channels, providing the gold-standard for functional characterization of modulators.[10][12]

1. Cell Preparation:

-

Culture HEK293-hGABA-A cells to 70-80% confluency.

-

Gently detach the cells and prepare a single-cell suspension in the appropriate extracellular solution for the automated patch-clamp system.

2. Instrument Setup:

-

Prime the fluidics of the automated patch-clamp instrument (e.g., QPatch, IonFlux) with extracellular and intracellular solutions.[10][12]

-

Add the cell suspension to the instrument. The system will automatically capture individual cells and form giga-ohm seals.

3. Compound Application and Recording:

-

Set the holding potential of the cell membrane to -60 mV.

-

Establish a baseline current by perfusing with extracellular solution.

-

Apply an EC10-EC20 concentration of GABA to elicit a control inward chloride current.

-

Wash the cell with extracellular solution.

-

Pre-incubate the cell with a specific concentration of the test compound for 1-2 minutes.

-

Co-apply the same EC10-EC20 GABA concentration along with the test compound and record the potentiated current.

-

Repeat this process for a range of test compound concentrations to generate a dose-response curve.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.

-

Calculate the percent potentiation for each concentration: ((I_potentiated / I_control) - 1) * 100.

-

Plot the percent potentiation against the log concentration of the test compound to determine the EC50 and maximum potentiation effect.

Data Presentation

Quantitative data should be summarized to compare the activity of the test compound against known controls.

Table 1: Summary of FLIPR Membrane Potential Assay Data

| Compound | Primary Activity | Potentiation EC50 (nM) | Maximum Potentiation (%) |

| Test Compound | PAM | 45.2 | 210 ± 15 |

| Diazepam (Control) | PAM | 28.5 | 250 ± 20 |

| Picrotoxin (Control) | Antagonist | N/A | -85 ± 10 (Inhibition) |

| GABA (Control) | Agonist | 1,200 (Agonist EC50) | N/A |

Table 2: Summary of Automated Patch-Clamp Electrophysiology Data

| Compound (at 1 µM) | Avg. GABA Current (pA) at EC20 | Avg. Potentiated Current (pA) | Percent Potentiation (%) |

| Test Compound | -155 ± 12 | -475 ± 35 | 206 |

| Diazepam (Control) | -162 ± 15 | -580 ± 41 | 258 |

| Picrotoxin (Control) | -158 ± 11 | -25 ± 5 | -84 (Inhibition) |

Logical Relationship of Assay Components

The successful execution of these assays depends on the precise interaction between the biological system, chemical compounds, and the detection technology.

Caption: Logical flow from biological components to data output.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. jneurosci.org [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

analytical standards for quantification of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Compound: 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one Common Name: 3-Hydroxyflubromazepam CAS Number: 62659-65-8[1][2] Molecular Formula: C₁₅H₁₀BrFN₂O₂[1][2] Molecular Weight: 349.15 g/mol [1]

Introduction

This compound, commonly known as 3-hydroxyflubromazepam, is a major Phase I metabolite of the designer benzodiazepine, flubromazepam.[2][3] Flubromazepam is noted for its prolonged elimination half-life of over 100 hours, and its metabolites, including 3-hydroxyflubromazepam, can be detected in biological samples for an extended period, making their quantification crucial in clinical and forensic toxicology.[4][5] This document provides detailed application notes and protocols for the quantitative analysis of 3-hydroxyflubromazepam in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

Flubromazepam undergoes extensive metabolism in the body. One of the primary metabolic routes is hydroxylation at the 3-position of the benzodiazepine ring, catalyzed by cytochrome P450 enzymes, to form 3-hydroxyflubromazepam.[5] This metabolite can then be further conjugated for excretion.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of 3-hydroxyflubromazepam using LC-MS/MS. The data is compiled from various studies and provides a general guideline for method validation.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined based on instrumentation |

| Product Ions (m/z) | To be determined based on instrumentation |

| Internal Standard | Deuterated analogue (e.g., Nordazepam-D5) |

Table 2: Method Validation Parameters

| Parameter | Typical Range |

| Linearity Range | 1 - 200 ng/mL[5] |

| Limit of Detection (LOD) | 0.5 ng/mL[5] |

| Limit of Quantification (LOQ) | 1 ng/mL[5] |

| Accuracy (Bias) | Within ±15%[5][6] |

| Intra-day Precision (RSD) | 3 - 20%[5] |

| Inter-day Precision (RSD) | 4 - 21%[5] |

Experimental Protocols

The following protocols describe the sample preparation and LC-MS/MS analysis for the quantification of 3-hydroxyflubromazepam in serum/plasma and urine.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex biological matrices like blood and urine prior to LC-MS/MS analysis.

Protocol:

-

Sample Collection: Collect 0.5 mL of the biological sample (e.g., postmortem blood).[5]

-

Internal Standard: Fortify the sample with an appropriate internal standard, such as a deuterated analogue of a related benzodiazepine (e.g., Nordazepam-D5).[4]

-

Extraction: Perform solid-phase extraction using a C18 cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute 3-hydroxyflubromazepam from the cartridge.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Sample Preparation: Protein Precipitation

This is a simpler and faster method for sample preparation, particularly for serum or plasma samples.

Protocol:

-

Sample Aliquot: Take 100 µL of serum.[4]

-

Internal Standard: Add 20 µL of an internal standard solution (e.g., 5 µg/mL Nordazepam-D5).[4]

-

Precipitation: Add cold acetonitrile to precipitate proteins.[4]

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 analytical column is commonly used for separation.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A suitable flow rate should be optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray ionization in the positive ion mode (ESI+) is generally used.[5]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both 3-hydroxyflubromazepam and the internal standard to ensure selectivity and sensitivity.

Analytical Standards

An analytical reference standard of 3-hydroxyflubromazepam with a purity of ≥98% is commercially available and should be used for the preparation of calibrators and quality control samples.[2] It is typically supplied as a solid and is soluble in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Conclusion

The quantification of 3-hydroxyflubromazepam is essential for toxicological investigations involving the use of flubromazepam. The LC-MS/MS methods outlined in these application notes, coupled with appropriate sample preparation techniques like solid-phase extraction or protein precipitation, provide a robust and sensitive approach for the accurate determination of this metabolite in biological specimens. Adherence to proper method validation guidelines is crucial for obtaining reliable and defensible results.

References

Application Notes and Protocols for Behavioral Studies with 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, a compound also known as phenazepam, is a benzodiazepine derivative with known anxiolytic, sedative, and motor-coordinating effects. These properties make it a compound of interest for behavioral neuroscience research and drug development. This document provides detailed application notes and experimental protocols for designing and conducting behavioral studies in rodents to evaluate the effects of this compound. The protocols focus on three standard and widely validated behavioral assays: the Open Field Test (OFT), the Elevated Plus-Maze (EPM), and the Rotarod Test.

Mechanism of Action: GABAA Receptor Modulation

Benzodiazepines, including this compound, exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in a more potent inhibitory signal. This enhanced inhibition in various brain regions is thought to underlie the anxiolytic, sedative, and muscle-relaxant effects of these compounds.

Experimental Design and Workflow

A typical experimental workflow for evaluating the behavioral effects of this compound involves several key stages, from animal acclimatization to data analysis.

Experimental Protocols

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.

-

Video camera mounted above the arena.

-

Automated tracking software (e.g., Any-maze, EthoVision).

-

70% ethanol solution for cleaning.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

After a predetermined pre-test period (e.g., 30 minutes), gently place the animal in the center of the open field arena.

-

Record the animal's behavior for a set duration, typically 5 to 10 minutes.

-

After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

Data to Collect:

-

Total distance traveled (cm)

-

Time spent in the center zone vs. periphery (s)

-

Number of entries into the center zone

-

Rearing frequency (vertical activity)

-

Grooming duration (s)

Quantitative Data Summary: Open Field Test

The following table summarizes data from a study investigating the effects of phenazepam (1 mg/kg) in rats in an open field test.[1][2]

| Parameter | Control Group (Mean ± SEM) | Phenazepam (1 mg/kg) Group (Mean ± SEM) |

| Rearing Frequency | ~6 episodes | ~2.5 episodes |

| Arena Hole Explorations | ~18 episodes | ~3 episodes |

| Air Sniffing Episodes | ~15 episodes | ~7 episodes |

| Grooming Duration | No significant difference | No significant difference |

| Total Crossings | No significant difference | No significant difference |

| Central Zone Crossings | ~3 episodes | ~1 episode |

Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3]

Materials:

-

Elevated plus-maze apparatus with two open arms and two closed arms, elevated from the floor.

-

Video camera and tracking software.

-

70% ethanol solution.

Procedure:

-

Acclimatize animals to the testing room for at least 30 minutes.

-

Administer the compound or vehicle.

-

After the pre-test period, place the animal in the center of the maze, facing one of the open arms.

-

Record the session for 5 minutes.

-

Clean the maze between animals.

Data to Collect:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total arm entries

Quantitative Data Summary: Elevated Plus-Maze

| Parameter | Vehicle Control (Representative Data) | Diazepam (e.g., 1-2 mg/kg) (Representative Data) |

| % Time in Open Arms | 10-20% | 30-50% |

| Number of Open Arm Entries | 3-6 | 8-15 |

| Number of Closed Arm Entries | 10-15 | 10-15 |

Rotarod Test

The Rotarod Test is used to assess motor coordination, balance, and motor learning.

Materials:

-

Rotarod apparatus with a rotating rod.

-

Control unit to adjust the speed of rotation.

Procedure:

-

Habituate animals to the testing room.

-

Administer the compound or vehicle.

-

Place the animal on the stationary rod.

-

Start the rotation, either at a fixed speed or with accelerating speed.

-

Record the latency to fall from the rod.

-

Typically, 3-5 trials are conducted with an inter-trial interval.

Data to Collect:

-

Latency to fall (s) in each trial.

-

The speed of the rod at the time of falling (in an accelerating protocol).

Quantitative Data Summary: Rotarod Test

| Parameter | Vehicle Control (Representative Data) | Diazepam (e.g., 2-5 mg/kg) (Representative Data) |

| Trial 1 Latency to Fall (s) | 120-180 | 30-90 |

| Trial 2 Latency to Fall (s) | 150-240 | 45-120 |

| Trial 3 Latency to Fall (s) | 180-300 | 60-150 |

Data Analysis and Interpretation